L-METHIONINE METHYLSULFONIUM IODIDE
Description
The exact mass of the compound (3-Carboxy-3-aminopropyl)dimethylsulfonium iodide is 290.97900 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDARUPBTIEXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34236-06-1, 2766-50-9 | |
| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34236-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonium, (3-carboxy-3-aminopropyl)dimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-(3-Amino-3-carboxypropyl)dimethylsulphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034236061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical and Foundational Research of L Methionine Methylsulfonium Iodide
Early Academic Investigations and Discovery of L-METHIONINE METHYLSULFONIUM IODIDE
The formal introduction of this compound to the scientific community can be traced back to the mid-20th century, a period of burgeoning interest in amino acid chemistry and metabolism. While the parent amino acid, L-methionine, was isolated in 1921 by John Howard Mueller, the synthesis and characterization of its sulfonium (B1226848) derivatives came later. nih.gov A pivotal moment in this exploration was the 1945 publication by Gerrit Toennies and Joseph J. Kolb, titled "Methionine Studies. VII. Sulfonium Derivatives." acs.orgcapes.gov.br This seminal work detailed the synthesis of various methionine sulfonium salts, including the iodide form.
Their method involved the reaction of L-methionine with methyl iodide in a solution of acetic and formic acid, leading to the formation of this compound. google.com This early research was primarily focused on the chemical properties and reactions of these newly synthesized compounds. The investigations by Toennies and Kolb laid the essential groundwork for future biochemical studies by providing a method for the preparation of these sulfonium derivatives and offering initial insights into their chemical nature. google.comcapes.gov.br
Evolution of Research Paradigms for this compound in Biochemical Studies
Following its initial synthesis, the research paradigm for this compound began to shift from purely chemical characterization to the exploration of its potential biochemical roles. Scientists started to investigate how this synthetic compound might interact with biological systems, particularly in the context of methionine metabolism.
A significant area of investigation has been its potential as a methyl group donor. The structure of this compound, with its positively charged sulfur atom bonded to three carbon atoms (a sulfonium ion), renders the attached methyl groups chemically reactive and available for transfer to other molecules. This property is central to the broader field of transmethylation reactions, which are vital for numerous cellular processes.
Later research in bioconjugation chemistry further evolved the application of reactions involving the formation of sulfonium salts from methionine residues in peptides and proteins. google.com While not directly using pre-synthesized this compound, these studies built upon the foundational understanding of methionine's ability to form sulfonium salts, a principle first demonstrated in a preparative context by Toennies and Kolb.
Integration of this compound into Broader Biochemical Understanding
The study of this compound has been instrumental in enhancing the broader understanding of fundamental biochemical pathways, most notably the methionine cycle and transmethylation processes. The primary methyl donor in most biological systems is S-adenosylmethionine (SAM), a molecule synthesized from methionine and ATP. wikipedia.orgyoutube.comyoutube.com SAM is a crucial cosubstrate involved in the transfer of methyl groups to a vast array of substrates, including DNA, RNA, proteins, and lipids. wikipedia.orgyoutube.com
This compound, also known as Vitamin U Iodide, is recognized as a derivative of methionine. ontosight.ainih.gov Its chemical structure, featuring a reactive methylsulfonium group, has made it a subject of interest in studies related to methyl donation. ontosight.ai S-Methylmethionine (SMM), the cation of which is part of L-Methionine Methylsulfonium salts, is a naturally occurring derivative of L-methionine metabolism. mdpi.com In this context, methionine is first converted to SAM, which can then be involved in the synthesis of SMM. mdpi.com
The investigation of compounds like this compound has helped to elucidate the critical role of the sulfonium group in facilitating methyl transfer reactions. Although SAM is the primary biological methyl donor, the chemical principles underlying its reactivity are mirrored in the structure of this compound. The study of such synthetic analogs provides valuable insights into the mechanisms of enzymatic and non-enzymatic transmethylation reactions, contributing to our comprehensive understanding of how methyl groups are mobilized and utilized within the cell. This knowledge is fundamental to our understanding of everything from gene expression regulation to the biosynthesis of essential molecules. nih.gov
Compound Information
| Compound Name | Synonyms |
| This compound | Vitamin U Iodide, Methylmethionine Iodide, Methionine Methiodide, S-methyl-L-methionine iodide |
| L-Methionine | Met, M |
| S-adenosylmethionine | SAM, AdoMet, SAMe |
| S-Methylmethionine | SMM |
Research Timeline and Key Findings
| Year | Key Development | Researchers | Significance |
| 1921 | Isolation of L-methionine | John Howard Mueller | Identification of the parent amino acid. |
| 1945 | Synthesis of this compound | Gerrit Toennies and Joseph J. Kolb | First detailed report on the synthesis and characterization of methionine sulfonium derivatives. |
| 1952 | Discovery of S-adenosylmethionine (SAM) | Giulio Cantoni | Identification of the primary biological methyl donor. |
| 2018 | Advancements in Methionine Bioconjugation | Gaunt et al. | Evolved the use of hypervalent iodine salts to generate sulfonium salts from methionine residues in proteins. |
Synthetic Chemistry and Analog Development of L Methionine Methylsulfonium Iodide
Methodologies for Chemical Synthesis of L-METHIONINE METHYLSULFONIUM IODIDE
The primary method for synthesizing this compound involves the direct methylation of L-methionine. This process typically utilizes a methylating agent to introduce a methyl group to the sulfur atom of the methionine side chain.
Regioselective Synthetic Approaches
The synthesis of this compound is inherently regioselective due to the nucleophilic nature of the sulfur atom in the methionine side chain. The reaction of L-methionine with methyl iodide leads to the specific methylation of the sulfur atom, forming the sulfonium (B1226848) ion. google.com This selectivity arises because the sulfur atom is the most nucleophilic center in the L-methionine molecule, readily attacking the electrophilic methyl group of methyl iodide. The reaction is typically carried out in a suitable solvent system, such as a mixture of acetic and formic acid or in an aqueous solution. google.com
While the methylation at the sulfur is the predominant reaction, the choice of solvent and reaction conditions can be crucial to prevent potential side reactions, such as esterification of the carboxylic acid group. Acidic conditions, for instance, can protect other nucleophilic positions in the molecule, ensuring that the methylation occurs chemoselectively at the sulfur atom. springernature.com
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound from L-methionine introduces a new stereocenter at the sulfur atom. Since L-methionine itself is a chiral molecule with the (S)-configuration at the α-carbon, the resulting product can exist as a mixture of two diastereomers: (S,S) and (R,S) at the α-carbon and the sulfur atom, respectively.
The stereochemical outcome of the synthesis can be influenced by the choice of the methylating agent. For instance, the use of methyl iodide can lead to the formation of a mixture of diastereomers. nih.gov The separation of these diastereomers can be challenging, and their relative ratio in the final product is an important consideration for biological studies, as they may exhibit different biological activities. Research into stereoselective methylation methods aims to control the stereochemistry at the sulfonium center, potentially leading to the preferential formation of one diastereomer over the other. nih.gov
Design and Synthesis of this compound Analogs for Research
The development of analogs of this compound is a key strategy for probing its biological mechanisms and for developing new research tools.
Structural Modifications for Mechanistic Probing
Structural modifications of this compound can provide valuable insights into its structure-activity relationship. By systematically altering different parts of the molecule, researchers can investigate the importance of specific functional groups for its biological activity. For example, replacing the methyl group with other alkyl or functionalized groups can help to understand the steric and electronic requirements of the binding site of its target proteins. springernature.comnih.gov
The synthesis of such analogs often follows similar synthetic routes to the parent compound, utilizing different alkylating agents in place of methyl iodide. For instance, the reaction of L-homocysteine with various activated electrophiles can generate a diverse library of analogs with modifications at the sulfonium center. nih.gov The stability of these analogs is also a critical factor, as some sulfonium compounds can be prone to degradation. nih.gov Cyclized derivatives have been synthesized to create more stable compounds with potentially similar biological effects. nih.gov
Isotopic Labeling Strategies for this compound Research (e.g., ¹¹C, ¹³C, ²H, ³⁴S, ¹⁵N labeling)
Isotopically labeled versions of this compound are indispensable tools for a variety of research applications, including metabolic studies and in vivo imaging.
The most common labeling strategy involves the use of isotopically labeled methyl iodide. For example, [¹¹C]methyl iodide is widely used for the synthesis of ¹¹C-labeled this compound, which is a valuable tracer for positron emission tomography (PET) imaging. oup.com The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient synthetic procedures. libretexts.org
Similarly, stable isotopes such as ¹³C and ²H (deuterium or tritium) can be incorporated into the methyl group using [¹³C]methyl iodide or [²H₃]methyl iodide. nih.gov These labeled compounds are crucial for nuclear magnetic resonance (NMR) spectroscopy studies and as internal standards in mass spectrometry-based quantitative analyses. researchgate.netnih.gov
Labeling of other parts of the molecule is also possible by starting with appropriately labeled L-methionine precursors. For instance, L-methionine is commercially available with ¹³C labeling in the carboxyl group or throughout the carbon skeleton, as well as with ¹⁵N labeling at the amino group. nih.govbiotage.comresearchgate.net While less common, ³⁴S labeling of methionine could theoretically be achieved through biosynthetic methods or complex chemical synthesis to study sulfur metabolism.
Table 1: Commonly Used Isotopes in this compound Research
| Isotope | Labeling Position | Precursor Example | Primary Application |
|---|---|---|---|
| ¹¹C | Methyl group | [¹¹C]Methyl iodide | Positron Emission Tomography (PET) Imaging |
| ¹³C | Methyl group, Carbonyl, Backbone | [¹³C]Methyl iodide, L-Methionine (1-¹³C) | Nuclear Magnetic Resonance (NMR), Mass Spectrometry |
| ²H (D) | Methyl group, Backbone | [²H₃]Methyl iodide, L-Methionine (D₅) | NMR, Mass Spectrometry, Mechanistic studies |
| ³H (T) | Methyl group | [³H₃]Methyl iodide | Radiometric assays, Metabolic tracing |
| ¹⁵N | Amino group | L-Methionine (¹⁵N) | NMR, Mass Spectrometry |
Purification and Characterization Techniques in this compound Synthetic Research
The purification of this compound from the reaction mixture is essential to remove unreacted starting materials, byproducts, and any unwanted diastereomers. Due to its ionic nature, ion-exchange chromatography is a highly effective purification method. google.com Cation-exchange resins can be used to bind the positively charged sulfonium compound, allowing neutral and negatively charged impurities to be washed away. libretexts.org The desired product is then eluted from the resin using a solution with a high concentration of a competing cation or by changing the pH. google.com
Following purification, the identity and purity of this compound are confirmed using various analytical techniques.
Table 2: Techniques for Purification and Characterization
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| Ion-Exchange Chromatography | Purification | Separation from unreacted starting materials and byproducts. libretexts.orgresearchgate.netresearchgate.netingentaconnect.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Determination of chemical and radiochemical purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and diastereomeric ratio | Confirmation of the chemical structure and determination of the ratio of (S,S) and (R,S) diastereomers. |
| Mass Spectrometry (MS) | Molecular weight determination | Confirmation of the molecular weight of the compound and its fragments. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound. ¹H NMR can be used to confirm the presence of the methyl groups on the sulfonium center and to determine the ratio of the diastereomers, as the chemical shifts of the methyl protons can differ between the (S,S) and (R,S) forms. ¹³C NMR provides further confirmation of the carbon skeleton. Mass spectrometry is used to determine the molecular weight of the compound, confirming its identity.
Biosynthesis and Metabolic Pathways of L Methionine Methylsulfonium Iodide
Enzymatic Pathways for L-Methionine Methylsulfonium Iodide Formation
The synthesis of L-Methionine Methylsulfonium (SMM) is a critical metabolic process, particularly in higher plants. It is not a de novo synthesis but rather a conversion from the amino acid L-methionine. This process is part of a metabolic loop known as the SMM cycle. The formation of SMM is catalyzed by a specific enzyme that transfers a methyl group from a universal methyl donor to methionine.
Identification of Precursors and Substrates in this compound Biosynthesis
The direct precursors for the biosynthesis of SMM are L-methionine and S-adenosyl-L-methionine (SAM). wikipedia.orgnih.gov SAM, a key molecule in numerous cellular reactions, serves as the donor of the methyl group that is attached to the sulfur atom of L-methionine. wikipedia.org SAM itself is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme S-Adenosylmethionine synthetase, also known as methionine adenosyltransferase (MAT). nih.govwikipedia.orgwikipedia.org Therefore, L-methionine plays a dual role, acting as both the backbone for the final SMM molecule and, after activation with ATP, as the source of the methyl group via SAM.
| Precursor/Substrate | Role in SMM Biosynthesis |
| L-Methionine | The primary substrate that receives the methyl group to form SMM. |
| S-Adenosyl-L-methionine (SAM) | The donor of the methyl group in the enzymatic reaction. |
| Adenosine Triphosphate (ATP) | A co-substrate with L-methionine required for the synthesis of SAM. |
Characterization of Key Enzymes in this compound Biosynthesis (e.g., Methionine S-methyltransferase)
The key enzyme responsible for the synthesis of SMM is S-adenosyl-L-methionine:L-methionine S-methyltransferase (MMT), which carries the Enzyme Commission (EC) number 2.1.1.12. oup.com This enzyme facilitates the transfer of a methyl group from SAM to the sulfur atom of an L-methionine molecule, yielding SMM and S-adenosylhomocysteine (SAH). nih.gov
Research has led to the isolation and characterization of cDNA clones for MMT from a variety of plant species, including Wollastonia biflora, maize, and Arabidopsis thaliana. oup.com Structural analysis of the deduced amino acid sequences indicates that the MMT enzyme possesses a distinct methyltransferase domain of about 300 residues at its N-terminus. oup.com Interestingly, it also features a large C-terminal region of approximately 800 residues that shows significant similarity to aminotransferases and other enzymes dependent on pyridoxal (B1214274) 5′-phosphate, suggesting a complex evolutionary origin possibly involving a gene fusion event. oup.com Studies have confirmed that the enzyme is highly specific for the L-enantiomer of methionine. oup.com
Catabolism and Degradation Routes of this compound
The breakdown of SMM is a vital part of its metabolic cycle, allowing for the recovery of methionine and the transfer of its stored methyl group. This process is not a simple degradation but a key reaction that regenerates a crucial amino acid.
Enzymatic Breakdown Mechanisms
The primary catabolic route for SMM involves the transfer of one of its methyl groups to a molecule of homocysteine (Hcy). This reaction is catalyzed by the enzyme S-methylmethionine:homocysteine S-methyltransferase (HMT), also known as homocysteine S-methyltransferase (EC 2.1.1.10). akjournals.com The result of this single enzymatic reaction is the production of two molecules of L-methionine. akjournals.compnas.org
Genetic studies in plants like Arabidopsis and maize have identified multiple genes encoding for HMT, indicating its importance in plant metabolism. akjournals.com In animals, while the HMT-catalyzed reaction also occurs, an alternative pathway for SMM metabolism has been identified. This pathway involves enzymatic hydrolysis to dimethylsulfide and homoserine, a reaction catalyzed by S-methylmethionine-sulphonium hydrolase, which is particularly active in the digestive tract. nih.gov
Metabolites and Their Further Transformations
The primary and most significant metabolite of SMM catabolism via the HMT pathway is L-methionine. akjournals.com This regenerated methionine can enter the general methionine pool to be used for:
Protein synthesis : As a fundamental building block for proteins. wikipedia.org
Resynthesis of SAM : To be used in numerous methylation reactions. wikipedia.org
In the alternative pathway observed in animals, the metabolites are dimethylsulfide and homoserine. nih.gov Furthermore, the broader catabolism of methionine itself, which is intricately linked to SMM levels, can be initiated by the enzyme methionine gamma-lyase. This process cleaves methionine into methanethiol (B179389), α-ketobutyrate, and ammonia. pnas.orgnih.gov These metabolites can be transformed further; for instance, α-ketobutyrate can enter the biosynthetic pathway for isoleucine, and methanethiol can react with serine to form S-methylcysteine, another sulfur-containing compound. pnas.orgnih.gov
| Catabolic Pathway | Key Enzyme | Metabolites | Further Transformations of Metabolites |
| Primary (Plants/Animals) | Homocysteine S-methyltransferase (HMT) | L-Methionine (2 molecules) | Protein synthesis, SAM synthesis |
| Alternative (Animals) | S-methylmethionine-sulphonium hydrolase | Dimethylsulfide, Homoserine | Further metabolic processing |
| Linked Met Catabolism | Methionine gamma-lyase | Methanethiol, α-ketobutyrate, Ammonia | S-methylcysteine synthesis, Isoleucine synthesis |
Interconnections of this compound Metabolism with Broader Biochemical Cycles
The metabolism of SMM is not an isolated pathway but is deeply integrated with several core biochemical cycles, primarily through what is known as the S-methylmethionine (SMM) cycle. ontosight.ai This cycle, consisting of the synthesis of SMM by MMT and its catabolism by HMT, serves as a crucial regulatory hub. nih.govresearchgate.net
The SMM cycle is fundamentally linked to:
Methionine and SAM Homeostasis : The cycle plays a decisive role in regulating the cellular concentrations of methionine and SAM. akjournals.com By converting excess methionine into the storage and transport form of SMM, cells can buffer the levels of SAM. This is particularly important in plants, which lack the direct feedback inhibition of SAM on its own synthesis that is found in other eukaryotes. nih.govakjournals.com
Methylation Reactions : By controlling the level of SAM, the SMM cycle indirectly influences all SAM-dependent methylation reactions. These reactions are vital for the modification of DNA, RNA, proteins, and lipids, thereby affecting gene expression and numerous other biological processes. wikipedia.orgwikipedia.orgmdpi.com
Sulfur Metabolism and Transport : SMM is a significant transport form of reduced sulfur, particularly in plants. It is synthesized in vegetative tissues and transported via the phloem to developing seeds and other sink tissues, where it is converted back to methionine. oup.comresearchgate.net
Amino Acid and Hormone Biosynthesis : The SMM cycle is connected to the broader network of amino acid metabolism, including the aspartate family pathway from which methionine is originally synthesized. researchgate.netyoutube.com Through its regulation of SAM levels, it also influences the biosynthesis of ethylene (B1197577) and polyamines in plants, as both pathways use SAM as a key precursor. wikipedia.orgakjournals.com
Folate and Transsulfuration Pathways : The cycle is interconnected with the folate cycle and the transsulfuration pathway through their shared intermediate, homocysteine. ontosight.airesearchgate.net Homocysteine can either be remethylated to methionine (using a methyl group from SMM, betaine, or 5-methyltetrahydrofolate) or be directed into the transsulfuration pathway to synthesize cysteine. wikipedia.org This positions the SMM cycle at a critical metabolic branch point.
Integration with One-Carbon Metabolism and S-Adenosylmethionine (SAM) Cycle
The metabolism of S-methylmethionine is intrinsically linked to the S-Adenosylmethionine (SAM) cycle, a cornerstone of one-carbon metabolism. This network is vital for donating methyl groups required in a vast number of cellular reactions. creative-proteomics.comnih.gov
The biosynthesis of S-methylmethionine (SMM) is a direct branch from the main methionine cycle. It is formed when a methyl group is transferred from S-adenosylmethionine (SAM), the universal methyl donor, to L-methionine. wikipedia.orgmdpi.com This reaction is catalyzed by the enzyme methionine S-methyltransferase (MMT) and yields S-adenosylhomocysteine (SAH) as a coproduct. wikipedia.org
This biosynthetic step is part of a metabolic loop known as the S-methylmethionine (SMM) cycle. ontosight.ai The core function of this cycle is the regeneration of methionine. In the second key reaction of the SMM cycle, the enzyme homocysteine S-methyltransferase (HMT) facilitates the transfer of a methyl group from SMM to homocysteine. researchgate.netnih.gov This process is notable as it yields two molecules of methionine. researchgate.net
The SMM cycle is particularly significant in higher plants, where it is proposed to serve as a mechanism for managing the methionine pool. researchgate.netnih.gov It provides a way to sustain soluble methionine levels, acting as a safeguard against the potential over-conversion of methionine into SAM, a process that can fluctuate significantly based on metabolic demands. nih.gov The integration of the SMM cycle with the broader one-carbon metabolism ensures the efficient recycling of crucial sulfur-containing compounds and methyl groups.
Table 1: Key Enzymes in the SMM and SAM Cycles
| Enzyme Name | Abbreviation | Cycle | Reaction Catalyzed |
|---|---|---|---|
| Methionine Adenosyltransferase | MAT | SAM Cycle | Methionine + ATP → S-Adenosylmethionine (SAM) + Pi + PPi creative-proteomics.com |
| Methyltransferases | - | SAM Cycle | SAM + Acceptor → SAH + Methylated Acceptor wikipedia.orgyoutube.com |
| SAH Hydrolase | - | SAM Cycle | S-Adenosylhomocysteine (SAH) → Homocysteine + Adenosine nih.gov |
| Methionine Synthase | MS | SAM Cycle | Homocysteine + 5-methylTHF → Methionine + THF creative-proteomics.com |
| Methionine S-methyltransferase | MMT | SMM Cycle | Methionine + SAM → S-Methylmethionine (SMM) + SAH wikipedia.orgresearchgate.net |
Table 2: Core Reactions in SMM Biosynthesis and Metabolism
| Reaction | Substrates | Products | Key Enzyme |
|---|---|---|---|
| SAM Synthesis | L-Methionine, ATP | S-Adenosylmethionine (SAM) | Methionine Adenosyltransferase (MAT) creative-proteomics.com |
| SMM Synthesis | L-Methionine, SAM | S-Methylmethionine (SMM), S-Adenosylhomocysteine (SAH) | Methionine S-methyltransferase (MMT) wikipedia.orgresearchgate.net |
| Methionine Regeneration | SMM, Homocysteine | 2 L-Methionine | Homocysteine S-methyltransferase (HMT) researchgate.net |
| Homocysteine Generation | S-Adenosylhomocysteine (SAH) | Homocysteine, Adenosine | SAH Hydrolase nih.gov |
Relationship with Sulfur Amino Acid Pathways (e.g., Homocysteine, Cysteine)
The metabolic pathways of S-methylmethionine are deeply intertwined with the metabolism of other key sulfur-containing amino acids, namely homocysteine and cysteine.
Homocysteine is a critical metabolic junction. It is the product of SAM-dependent methylation reactions after the hydrolysis of SAH. nih.govnih.gov The cell must then process homocysteine through one of two major pathways: remethylation to methionine or conversion to cysteine via the transsulfuration pathway. The SMM cycle provides a direct route for the remethylation of homocysteine. researchgate.net By using SMM as a methyl donor, the HMT enzyme efficiently converts homocysteine back into methionine, thus completing the cycle and replenishing the methionine pool needed for protein synthesis and SAM generation. researchgate.netnih.gov This recycling is crucial for maintaining sulfur homeostasis and preventing the accumulation of homocysteine. nih.gov
The second major fate of homocysteine is the transsulfuration pathway , which leads to the synthesis of cysteine . nih.govnih.gov This pathway irrevocably commits the sulfur atom from methionine and homocysteine to a different metabolic fate. The first step, catalyzed by cystathionine (B15957) β-synthase (CBS), combines homocysteine with serine to form cystathionine. nih.govwikipedia.org Subsequently, cystathionine γ-lyase (CTH) cleaves cystathionine to produce cysteine, along with α-ketobutyrate and ammonia. wikipedia.org
The SMM cycle influences the flux of metabolites through this pathway. By actively converting homocysteine back to methionine, the SMM cycle reduces the substrate pool of homocysteine available for the transsulfuration pathway. researchgate.net Therefore, the activity of the SMM cycle can modulate the rate of cysteine biosynthesis. This interplay highlights a sophisticated regulatory system where the cell balances the need to preserve the essential amino acid methionine against the need to produce cysteine, which is a precursor for other vital molecules like the antioxidant glutathione (B108866). nih.govnih.govnih.gov In neonatal piglets, for example, increasing dietary cysteine has been shown to spare methionine by reducing its oxidation, which indicates an inhibition of the transsulfuration pathway. nih.gov
Table 3: Metabolic Fates of Homocysteine
| Pathway | Key Enzyme(s) | Substrates | Product(s) | Significance |
|---|---|---|---|---|
| Remethylation (SAM Cycle) | Methionine Synthase (MS) | Homocysteine, 5-methylTHF | Methionine, THF | Regenerates methionine for SAM synthesis and protein building. creative-proteomics.com |
| Remethylation (SMM Cycle) | Homocysteine S-methyltransferase (HMT) | Homocysteine, SMM | 2 Methionine | Alternative pathway to regenerate methionine, prominent in plants. researchgate.net |
| Transsulfuration | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CTH) | Homocysteine, Serine | Cysteine, α-ketobutyrate | Synthesizes cysteine for protein and glutathione production. nih.govwikipedia.org |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| S-Methylmethionine (SMM) |
| Methionine |
| S-Adenosylmethionine (SAM) |
| S-Adenosylhomocysteine (SAH) |
| Homocysteine |
| Cysteine |
| Adenosine triphosphate (ATP) |
| Adenosine |
| 5-methyltetrahydrofolate (5-methylTHF) |
| Tetrahydrofolate (THF) |
| Serine |
| Cystathionine |
| α-ketobutyrate |
Mechanistic Research of L Methionine Methylsulfonium Iodide in Biological Systems Non Clinical Focus
Role of L-METHIONINE METHYLSULFONIUM IODIDE in Plant Physiology and Biochemistry
S-methylmethionine is a crucial metabolite in plants, involved in stress tolerance, growth and development, and the synthesis of various compounds. researchgate.net It is particularly abundant in plants, often more so than methionine itself, and plays a major role in the transport of sulfur through the phloem. wikipedia.orgnih.gov
Contributions to Plant Stress Responses (e.g., osmotic, oxidative)
SMM is integral to a plant's ability to withstand various environmental challenges, notably osmotic and oxidative stress. researchgate.netresearchgate.net
Osmotic Stress: SMM functions as a compatible solute, a small molecule that helps cells maintain turgor and stability during osmotic stress conditions like drought or high salinity. researchgate.netnih.gov It is considered a direct precursor to the osmoprotectant dimethyl sulfoniopropionate (DMSP), which further enhances a plant's ability to cope with such stressors. researchgate.netmdpi.com Studies have shown that SMM is important for the salinity tolerance of Arabidopsis thaliana at germination and early growth stages. nih.gov
Oxidative Stress: The breakdown of SMM can generate dimethyl sulfide (B99878) (DMS) and other sulfur-containing compounds that possess antioxidant properties. researchgate.net These compounds help neutralize reactive oxygen species (ROS), which are damaging molecules produced in excess during stress. nih.govmdpi.com By mitigating oxidative damage, SMM helps protect cellular structures. nih.govmdpi.com Research has demonstrated that SMM treatment can increase the activity of antioxidant enzymes in maize when exposed to chilling temperatures. researchgate.net Furthermore, SMM helps maintain cell membrane integrity under low-temperature stress in various plants, including peas, maize, soybeans, and wheat. researchgate.netnih.gov
Influence on Plant Growth and Development at a Molecular Level
SMM is deeply involved in the molecular processes that govern plant growth and development, primarily through its function as a methyl group donor. akjournals.com
Methyl Group Donation: The sulfonium (B1226848) center of SMM holds an activated methyl group that can be transferred to other molecules. These methylation reactions are vital for the synthesis and modification of key cellular components. akjournals.comwikipedia.org S-adenosylmethionine (SAM), which is closely linked to the SMM cycle, is the second most widely used enzyme substrate after ATP and is a primary methyl donor. researchgate.netwikipedia.org
Regulation of Methionine and SAM Levels: The SMM cycle plays a decisive role in regulating the levels of methionine and S-adenosylmethionine (SAM), which is a precursor for numerous metabolites, including ethylene (B1197577) and polyamines. akjournals.comresearchgate.netnih.gov This regulation is critical as plants lack the negative feedback mechanism found in other eukaryotes where SAM inhibits its own synthesis. akjournals.com
Hormone Biosynthesis: The SMM cycle influences the biosynthesis of important plant hormones like ethylene and polyamines, which regulate a wide array of developmental processes from germination to senescence. researchgate.netnih.gov
Participation in Secondary Metabolite Synthesis in Plants
The role of SMM as a methyl donor extends to the creation of a diverse range of secondary metabolites, which are essential for defense and environmental interactions. oup.com
Defense Compounds: The synthesis of many defense compounds, such as certain alkaloids and glucosinolates, involves methylation steps where SMM can act as the methyl donor. oup.com
Lignin Synthesis: SMM is a precursor for S-adenosylmethionine (SAM), which is involved in the synthesis of lignin, a complex polymer that provides structural support to plants. mdpi.com
Volatile Compounds: The breakdown of SMM can produce dimethyl sulfide (DMS), a volatile sulfur compound that can contribute to a plant's aroma and play a role in interactions with other organisms. oup.com
This compound in Microbial Metabolism and Adaptation
The S-methylmethionine cation is also a key molecule in the metabolism and survival strategies of various microorganisms, including bacteria and yeast. nih.govnih.gov
Metabolic Functions in Prokaryotic and Eukaryotic Microbial Systems
In the microbial world, SMM serves critical roles in sulfur metabolism and methyl group transfer. nih.govnih.gov
Sulfur and Methionine Source: Many microorganisms can utilize SMM as a source of sulfur and for the biosynthesis of methionine. nih.govnih.gov For example, Escherichia coli has a specific transport system (MmuP) and an enzyme, S-methylmethionine:homocysteine methyltransferase (MmuM), to take up and convert SMM into two molecules of methionine. nih.govnih.gov
Methyl Group Donation: SMM is an effective donor of methyl groups for the methylation of RNA in prokaryotes like E. coli. nih.gov Studies have shown that the incorporation of methyl groups from SMM into RNA is significantly more efficient than from L-methionine. nih.gov Methylation is a fundamental process that affects DNA modification, gene expression, and other cellular functions. wikipedia.org
Production in Engineered Microbes: Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae (sake yeast) to produce SMM by introducing the methionine S-methyltransferase (MMT) gene from plants like Arabidopsis thaliana. nih.gov
Osmoprotective Roles in Microorganisms
SMM can act as an osmoprotectant, helping certain microorganisms survive in environments with high osmotic stress.
Compatible Solute: In high-salt or high-osmolarity conditions, some microbes accumulate SMM as a compatible solute. nih.gov This helps to balance the internal and external osmotic pressure, preventing water loss and allowing the cell to function in otherwise hostile environments. nih.govcabidigitallibrary.org The ability of microorganisms to use SMM for this purpose depends on their capacity to transport it into the cell. nih.gov
Enzymatic Transformations by Microbial Species for this compound
This compound (S-methylmethionine or SMM), also known as Vitamin U, can be metabolized by various microbial species. nih.gov Research has shown that soil microbes are capable of degrading S-methylmethionine. nih.gov One of the key enzymes involved in the microbial metabolism of methionine and its derivatives is L-methioninase, which is found in a wide range of organisms except for mammals. nih.gov This enzyme primarily catalyzes the α,γ-elimination of L-methionine to produce α-ketobutyrate, methanethiol (B179389), and ammonia. nih.gov While the direct enzymatic transformation of this compound by purified L-methioninase is a subject for further detailed investigation, the broader context of microbial methionine metabolism suggests that various enzymatic pathways could be involved.
Microbial metabolism of dietary compounds, including amino acid derivatives like SMM, can lead to the production of bioactive metabolites that influence host physiology. nih.gov The intricate biosynthetic pathways and their regulation in microbes present a complex picture of how SMM might be transformed. nih.gov For instance, some pathogenic organisms utilize the enzyme methionine gamma-lyase (MGL), a pyridoxal (B1214274) phosphate-dependent enzyme, to convert methionine into α-ketobutyrate, ammonia, and methanethiol. uwaterloo.ca The transformation of SMM likely involves enzymes that can recognize its sulfonium structure.
Furthermore, the microbial production of L-methionine itself is a complex process with strict regulatory mechanisms, indicating the presence of a suite of enzymes capable of acting on methionine and its derivatives. nih.gov The enzymatic hydrolysis of S-methylmethionine has been identified in various plant and animal tissues, with the liver and kidneys showing the highest activity of S-methylmethioninesulfonium hydrolase. nih.gov This suggests that analogous enzymatic activities could be present in microbial species, contributing to the breakdown of this compound in different biological systems.
Fundamental Biochemical Interactions of this compound
Enzyme-Substrate Kinetics and Binding Studies
The biochemical interactions of this compound are intrinsically linked to its role as a methionine derivative and a methyl group donor. nih.govwikipedia.org While specific kinetic data for this compound with a wide array of enzymes is not extensively detailed in the provided results, the principles of enzyme-substrate interactions for similar molecules, such as S-adenosyl-L-methionine (SAM), offer significant insights.
Enzyme kinetic parameters are crucial for understanding the efficiency and mechanism of catalysis. For instance, in studies of SAM-dependent methyltransferases, kinetic parameters like the Michaelis constant (K_M) and the catalytic rate (k_cat) are determined by varying the substrate concentration and measuring the initial reaction rate. nih.gov Such studies reveal the affinity of the enzyme for its substrate and its turnover rate. It is plausible that enzymes utilizing this compound as a substrate would be subject to similar kinetic analyses.
The binding of substrates to enzymes is a critical step in catalysis. Isothermal titration calorimetry (ITC) is a technique used to measure the thermodynamics of binding, providing information on the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov For example, the binding of SAM to the thiostrepton (B1681307) resistance methyltransferase (Tsr) has been studied, revealing that the dimer binds two SAM molecules. nih.gov The interaction of this compound with its target enzymes would similarly involve specific binding pockets and molecular recognition events. The reaction between methionine and iodine, which is inhibited by the iodide ion, has been studied using stopped-flow techniques to follow the rapid kinetics. nih.gov This highlights the importance of experimental conditions in determining reaction rates and mechanisms.
Methyl Group Donation Mechanisms in In Vitro Systems
This compound, as a sulfonium compound, is a potent methyl donor. mdpi.com Its primary role in biochemical systems is often associated with the transfer of its methyl group to various acceptor molecules. This function is analogous to that of S-adenosyl-L-methionine (SAM), the universal methyl donor in numerous biological methylation reactions. wikipedia.orgresearchgate.net
In in vitro systems, the mechanism of methyl group donation from SAM involves an S_N2-like reaction where a methyltransferase enzyme facilitates the transfer of the methyl group from the sulfonium center of SAM to a nucleophilic acceptor, such as DNA, RNA, proteins, or small molecules. wikipedia.orgnih.gov The product of this reaction, S-adenosyl homocysteine (SAH), is a potent inhibitor of most SAM-dependent methylases. wikipedia.org It is highly probable that this compound participates in similar enzymatic reactions, serving as a substrate for specific methyltransferases.
The biosynthesis of S-methylmethionine itself from L-methionine is catalyzed by the enzyme methionine S-methyltransferase, which utilizes SAM as the methyl donor. wikipedia.org This indicates that the sulfonium group is a key functional feature for methyl donation. Non-enzymatic methylation of DNA by SAM has also been observed, leading to the formation of 7-methylguanine (B141273) and 3-methyladenine, which can be mutagenic. embopress.org This suggests that this compound might also have the potential for non-enzymatic methylation under certain conditions.
Table 1: Comparison of Key Methyl Donors
| Feature | This compound (SMM) | S-Adenosyl-L-methionine (SAM) |
|---|---|---|
| Role | Methyl donor, potential methionine storage. wikipedia.org | Universal methyl group donor in over 40 metabolic reactions. wikipedia.org |
| Biosynthesis | Synthesized from L-methionine and SAM by methionine S-methyltransferase. wikipedia.org | Synthesized from adenosine (B11128) triphosphate (ATP) and methionine by methionine adenosyltransferase. wikipedia.org |
| Mechanism | Presumed to donate a methyl group via enzymatic (methyltransferase) or potentially non-enzymatic reactions. | Donates a methyl group via an S_N2-like reaction catalyzed by methyltransferases. wikipedia.org |
| Byproduct | L-Homocysteine (after demethylation to methionine and subsequent reactions). | S-adenosyl homocysteine (SAH). wikipedia.org |
Regulation of Gene Expression and Enzyme Activity (mechanism-focused)
This compound and related methyl donors can influence gene expression and enzyme activity through various mechanisms, primarily centered around their role in methylation processes.
Gene Expression: Methylation of DNA and histones are key epigenetic modifications that regulate gene expression without altering the DNA sequence. nih.gov As a methyl donor, SMM can contribute to the pool of S-adenosylmethionine (SAM), the direct substrate for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). nih.gov Changes in the intracellular concentration of methyl donors can therefore impact the methylation status of genes and histones, leading to altered gene expression. nih.gov
For instance, studies have shown that supplementation with methionine can lead to hypermethylation and down-regulation of specific genes. nih.gov In pancreatic cancer cells, a treatment cocktail including L-methionine led to decreased expression of the pro-inflammatory cytokine IL-17a and the transcription factor NFκB, while increasing the expression of E-cadherin. mdpi.com Furthermore, SMM administration in mice was found to upregulate a large number of genes in liver tissue responsible for cell growth, differentiation, and xenobiotic metabolism, such as Foxq1, Myc, and Sult1e1. mdpi.com
Enzyme Activity: this compound can also modulate the activity of various enzymes. In maize exposed to chilling temperatures, SMM treatment increased the activity of several antioxidant enzymes, including glutathione (B108866) reductase, glutathione-S-transferase, guaiacol (B22219) peroxidase, and ascorbate (B8700270) peroxidase. akjournals.com This enhancement of antioxidant enzyme activity helps in neutralizing reactive oxygen species (ROS) and mitigating cellular damage. akjournals.com
The mechanism of this regulation can be direct, through binding to the enzyme and acting as an allosteric modulator, or indirect, by influencing the expression of the genes encoding these enzymes. The activation of signaling pathways, such as the ERK1/2 pathway by SMM in human dermal fibroblasts, demonstrates another level of regulation, where SMM can trigger a cascade of events leading to changes in cellular processes like proliferation and migration. nih.gov
Table 2: Observed Effects of S-Methylmethionine on Gene Expression and Enzyme Activity
| Biological System | Effect | Mechanism Focus | Reference(s) |
|---|---|---|---|
| Panc-1 Cancer Cells | Decreased NFκB and IL-17a levels, increased E-cadherin expression. | Regulation of transcription factors and cell adhesion molecules. | mdpi.com |
| Human Dermal Fibroblasts | Activation of ERK1/2 pathway, promoting proliferation and migration. | Signal transduction pathway activation. | nih.gov |
| Maize Seedlings (chilling stress) | Increased activity of antioxidant enzymes (GR, GST, POD, APX). | Enhancement of enzymatic defense against oxidative stress. | akjournals.com |
| Mouse Liver | Upregulation of genes for cell growth, differentiation, and xenobiotic metabolism. | Transcriptional regulation. | mdpi.com |
Advanced Analytical Methodologies for L Methionine Methylsulfonium Iodide in Research Matrices
Chromatographic Techniques for L-METHIONINE METHYLSULFONIUM IODIDE Separation and Quantification
Chromatographic methods are fundamental in the analysis of this compound, offering high-resolution separation from complex mixtures.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of this compound in various samples, including pharmaceutical preparations and biological extracts. nih.govnih.gov Reversed-phase HPLC, often utilizing C18 columns, is a common approach. nih.govsigmaaldrich.com To enhance retention and separation of the polar this compound, ion-pairing agents are frequently incorporated into the mobile phase.
A study detailing the analysis of vitamin U in tablets and capsules employed a reversed-phase C18 column with an isocratic mobile phase after derivatization with o-phthalaldehyde (B127526) (OPA). nih.gov This method utilized threonine as an internal standard and fluorescence detection, achieving a linear relationship in the concentration range of 2.5-50 micrograms/ml. nih.gov Another rapid HPLC method for quantifying L-methionine in plasma also utilized OPA derivatization followed by separation on a reversed-phase Supelcosil LC-18-DB column. sigmaaldrich.comnih.gov
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also proven effective. A SIELC® Primesep 100 column, for instance, has been used to separate L-methionine from its impurities, demonstrating the versatility of this approach. nih.govsielc.comresearchgate.net The separation of water-soluble vitamins, including compounds structurally related to this compound, has been successfully achieved using columns like the Titan C18, highlighting the adaptability of HPLC methods. sigmaaldrich.com
Table 1: HPLC Methods for this compound and Related Compounds
| Technique | Column | Mobile Phase/Conditions | Detection | Application | Reference |
|---|---|---|---|---|---|
| Reversed-Phase HPLC | C18 | Isocratic, with o-phthalaldehyde (OPA) derivatization | Fluorescence (Ex: 340 nm, Em: 450 nm) | Quantification of vitamin U in tablets and capsules | nih.gov |
| Reversed-Phase HPLC | Supelcosil LC-18-DB | Gradient with OPA derivatization | Fluorescence | Quantification of L-methionine in plasma | sigmaaldrich.comnih.gov |
| Mixed-Mode HPLC | Primesep 100 | Gradient with water, acetonitrile, and sulfuric acid | UV (200 nm) | Separation and analysis of methionine | sielc.com |
| UHPLC | Titan C18 | Gradient with aqueous methanol (B129727) and acidic pH | UV (220 nm) | Analysis of B vitamins in vitamin water | sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile salt, derivatization is a necessary prerequisite for its analysis by GC-MS.
One established method involves the alkaline degradation of S-methylmethionine to produce dimethyl sulfide (B99878), which is then analyzed by GC. nih.gov This method has been applied to the quantification of vitamin U in plants. nih.gov The process involves trapping the volatile dimethyl sulfide and analyzing it using a gas chromatograph. nih.gov
More direct derivatization approaches for related amino acids like methionine often involve silylation to create volatile derivatives. Trimethylsilyl (TMS) derivatives of L-methionine have been analyzed by GC-MS, with established retention indices on various columns. nist.govhmdb.canist.gov Another approach involves the use of triethyloxonium (B8711484) salts for derivatization, which has been shown to be a simpler and safer alternative to traditional methods for the simultaneous determination of methionine and selenomethionine (B1662878) in food samples. nih.gov This method involves the conversion of the analytes into their ethyl derivatives, followed by extraction and GC-MS analysis. nih.gov
Table 2: GC-MS Derivatization Approaches for Methionine and Related Compounds
| Derivative | Derivatization Reagent | Application | Reference |
|---|---|---|---|
| Dimethyl sulfide | Alkaline degradation | Quantification of S-methylmethionine in plants | nih.gov |
| Trimethylsilyl (TMS) derivative | Silylating agents (e.g., BSTFA) | GC-MS analysis of L-methionine | nist.govhmdb.canist.gov |
| Ethyl derivative | Triethyloxonium tetrafluoroborate | Simultaneous determination of methionine and selenomethionine in food | nih.gov |
Ion-Exchange Chromatography (IEC) Applications
Ion-Exchange Chromatography (IEC) is a valuable technique for separating molecules based on their net charge. Given that this compound is a salt, IEC is a suitable method for its separation and analysis.
IEC has been used in conjunction with other chromatographic methods to identify and quantify methionine and its derivatives in tissue extracts. nih.gov For instance, the amino acid fraction from tissue extracts can be prepared by separation on a Dowex 50 H+ form column. nih.gov The analysis of S-methylmethionine in various teas has been performed using an amino acid analyzer, which often employs ion-exchange principles for separation. oup.com
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and detailed characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms within the this compound molecule. nih.govcontaminantdb.cachemicalbook.com
The ¹H NMR spectrum of L-methionine shows a characteristic peak for the S-methyl group. chemicalbook.comresearchgate.net Upon oxidation of methionine to methionine sulfoxide, this S-methyl peak shifts, providing a clear way to monitor such reactions. researchgate.net For instance, the S-methyl peak of DL-methionine appears at 2.12 ppm, while in methionine sulfoxide, it shifts to around 2.79 ppm. researchgate.net The ¹H NMR spectrum of this compound would show distinct signals for the two methyl groups attached to the positively charged sulfur atom.
NMR is also crucial for differentiating between diastereomers. For example, in the analysis of S-adenosyl-L-methionine (SAM), a related sulfonium (B1226848) compound, ¹H NMR can distinguish between the biologically active (S)-diastereomer and the inactive (R)-diastereomer based on the chemical shifts of the sulfonium methyl singlets. ingentaconnect.com This principle can be applied to study the stereochemistry of this compound and its derivatives.
Mass Spectrometry (MS) Applications in Metabolomics and Isotopic Tracing
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS can confirm its molecular formula, C₆H₁₄INO₂S. nih.gov
In the field of metabolomics, MS is instrumental in identifying and quantifying metabolites in biological systems. S-methylmethionine has been identified as a metabolite in various organisms, and its presence can be confirmed using MS-based techniques. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is useful for confirming the identity of S-methylmethionine in complex mixtures. nih.gov
Isotopic tracing studies using stable isotopes like ¹³C-labeled L-methionine are powerful tools for investigating metabolic pathways. isotope.com By tracking the incorporation of the isotopic label into downstream metabolites, researchers can elucidate the biosynthetic and metabolic routes involving this compound. nih.gov For example, the metabolism of S-methylmethionine has been studied in plants using isotopic labeling, confirming its role as a precursor to other compounds like dimethyl sulfide. researchgate.net
Other Advanced Detection Strategies for this compound in Researchnih.gov
Beyond conventional chromatographic techniques, a range of advanced analytical methodologies have been developed for the sensitive and selective detection of this compound (also known as S-methylmethionine or Vitamin U) in various research matrices. These strategies often employ novel sensing principles and sophisticated instrumentation to achieve lower detection limits and higher specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for the quantification of S-methylmethionine involves stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique utilizes a deuterium-labeled internal standard of the analyte to ensure accurate quantification, even in complex sample matrices like vegetables and malt. nih.gov The method has been successfully applied to determine the concentration of S-methylmethionine in various foods, revealing amounts ranging from 2.8 mg/kg in fresh tomatoes to 176 mg/kg in celery. nih.gov
Table 1: Quantification of S-methylmethionine in Various Foods using LC-MS/MS
| Food Product | Concentration of S-methylmethionine (mg/kg) |
|---|---|
| Fresh Tomatoes | 2.8 |
Biosensors
The development of biosensors offers a promising avenue for the rapid and specific detection of amino acids and their derivatives. A biosensor based on the transcriptional regulator Lrp has been engineered to detect intracellular L-methionine in Corynebacterium glutamicum. mdpi.com This sensor exhibits a linear fluorescence output corresponding to the cytoplasmic concentration of the target amino acid. mdpi.com While this particular biosensor has a higher affinity for other branched-chain amino acids, the principle demonstrates the potential for developing highly specific biosensors for this compound by tailoring the recognition element. mdpi.com
Electrochemical Sensors
Table 2: Performance of an Electrochemical Sensor for Methionine Detection
| Parameter | Value |
|---|---|
| Linear Measurement Range | 0.006–102 µM |
Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for the separation of structurally similar compounds. A dual-selector system using cyclodextrins and crown ethers has been developed for the separation of peptide diastereomers containing methionine sulfoxide, a structurally related compound to this compound. nih.gov While this method was not directly applied to this compound, the successful separation of its close structural analogs suggests the potential applicability of advanced CE methods for its analysis, particularly for chiral separations. nih.gov
High-Performance Liquid Chromatography with Fluorescence Detection
A high-performance liquid chromatographic (HPLC) method coupled with fluorescence detection has been established for the determination of Vitamin U (a common name for L-METHIONINE METHYLSULFONIUM salts) in pharmaceutical preparations. brjac.com.br This method involves pre-column derivatization with o-phthalaldehyde to produce fluorescent derivatives that can be sensitively detected. brjac.com.br The method demonstrated a linear relationship between the peak area ratio and the concentration of Vitamin U over a range of 2.5-50 µg/ml. brjac.com.br
Microwave-Induced Combustion (MIC) Coupled with Ion Chromatography (IC) or Ion-Selective Electrode (ISE)
For the determination of the iodide component of this compound in complex matrices, microwave-induced combustion (MIC) offers an efficient sample preparation method. This technique allows for the complete digestion of the sample, followed by the determination of iodide using either ion chromatography (IC) or an ion-selective electrode (ISE). This approach has been successfully applied to the analysis of iodized mineral dietary supplements, demonstrating good accuracy and precision with limits of quantification of 4 µg/g for IC and 10 µg/g for ISE.
Table 3: Comparison of Analytical Methods for Iodide Determination post-MIC
| Analytical Technique | Limit of Quantification (µg/g) |
|---|---|
| Ion Chromatography (IC) | 4 |
Future Directions and Emerging Research Avenues for L Methionine Methylsulfonium Iodide
Unexplored Biosynthetic and Catabolic Routes of L-METHIONINE METHYLSULFONIUM IODIDE
The biosynthesis of S-methylmethionine (SMM), the cation of this compound, is primarily understood as a single enzymatic step where S-adenosylmethionine (SAM) donates a methyl group to L-methionine, a reaction catalyzed by methionine S-methyltransferase (MMT). nih.govontosight.ai This process, known as the S-methylmethionine cycle, is crucial for methionine metabolism and maintaining cellular methylation potential. ontosight.ai While this pathway is well-documented in angiosperms, the full diversity of biosynthetic routes across different organisms remains an area with significant potential for discovery. nih.gov Research into microorganisms, in particular, may reveal alternative enzymes or methyl donors for SMM synthesis. ontosight.ai
On the degradative side, the principal catabolic pathway involves the transfer of a methyl group from SMM to homocysteine, which regenerates two molecules of methionine. nih.gov This reaction is catalyzed by homocysteine S-methyltransferase (HMT). nih.gov However, evidence suggests that this is not the only route for SMM breakdown. In animals, for instance, SMM can be metabolized in the liver and kidneys through both the aforementioned methylation of homocysteine and by enzymatic hydrolysis into dimethylsulfide and homoserine. nih.gov Furthermore, studies on various yeasts and bacteria have highlighted different L-methionine catabolic pathways, such as the Ehrlich pathway, which could potentially be involved in the breakdown of SMM-derived methionine. science.gov For example, some microorganisms utilize L-methionine γ-lyase to break down methionine into methanethiol (B179389), α-ketobutyrate, and ammonia. nih.gov The exploration of SMM catabolism in a wider range of organisms is likely to uncover novel enzymes and metabolic pathways.
Advanced Mechanistic Elucidation using Omics Technologies (e.g., metabolomics, proteomics focused on its pathways)
The application of "omics" technologies holds immense promise for a deeper, system-level understanding of the metabolic role of this compound. Metabolomics, the comprehensive analysis of small molecules, can provide a detailed snapshot of the metabolic perturbations caused by fluctuations in SMM levels. By employing isotopically labeled SMM, researchers can trace its metabolic fate, identifying novel downstream metabolites and uncovering previously unknown connections to other metabolic pathways. This approach has the potential to reveal functions of SMM beyond its established role as a methyl donor.
Proteomics, the large-scale study of proteins, can be utilized to identify proteins that directly interact with SMM or whose expression levels are altered in its presence. This could lead to the discovery of novel MMTs and HMTs with different kinetic properties or regulatory mechanisms, as well as transporter proteins responsible for SMM uptake and efflux. For example, in Saccharomyces cerevisiae, two genes encoding homocysteine S-methyltransferases, MHT1 and SAM4, and one gene for S-methyl-methionine permease, MMP1, have been identified as key players in SMM degradation and uptake. nih.gov The integration of metabolomics and proteomics, often termed "multi-omics," provides a powerful framework for constructing comprehensive models of SMM metabolism and its intricate regulatory networks within the cell.
Novel Synthetic Strategies for this compound and Analogs
The chemical synthesis of this compound typically involves the reaction of L-methionine with methyl iodide. researchgate.net While effective, there is a continuous drive to develop more efficient, environmentally benign, and stereoselective synthetic methodologies. Research in this area could focus on exploring alternative methylating agents that are less hazardous and more economical.
A significant frontier in synthetic chemistry is the creation of SMM analogs. These novel molecules, with modifications to the methionine backbone or the counter-ion, could possess enhanced stability, altered solubility, or unique biological activities. For instance, the iodide ion could be substituted with other halides or organic anions, potentially influencing the compound's physical and chemical properties. Chemoenzymatic strategies, which couple chemical reactions with the high stereospecificity of enzymes, present a promising avenue for the synthesis of both this compound and its analogs with high purity.
| Parameter | Description |
| Starting Material | L-Methionine |
| Common Methylating Agent | Methyl iodide researchgate.net |
| Potential Alternative Methylating Agents | Dimethyl sulfate, Trimethylsulfonium salts |
| Core Reaction Type | S-methylation |
| Analog Design Focus | Modification of the counter-ion (e.g., chloride, bromide), Alterations to the amino acid structure |
Interdisciplinary Research Integrating this compound Studies with Environmental or Industrial Biotechnology (non-clinical)
The biological roles of S-methylmethionine offer exciting opportunities for interdisciplinary research in both environmental and industrial biotechnology. In the environmental sphere, SMM produced by marine phytoplankton is a significant precursor to dimethylsulfide (DMS), a volatile sulfur compound that influences cloud formation and climate. A deeper understanding of the genetic and environmental factors regulating SMM synthesis in marine ecosystems could provide valuable data for climate modeling.
In industrial biotechnology, the metabolic pathways of SMM can be harnessed for various applications. For example, the methyl donor capabilities of SMM could be exploited in microbial fermentation to increase the yield of valuable methylated products. The enzymes of the SMM cycle, such as MMT and HMT, also hold potential as biocatalysts. For instance, engineered microorganisms overexpressing key enzymes in the SMM pathway could be developed for the industrial-scale production of SMM itself. nih.gov Furthermore, the antioxidant properties of SMM could be explored for non-clinical applications, such as the preservation of food or other biomaterials.
Q & A
Q. What are the established protocols for synthesizing and characterizing L-Methionine Methylsulfonium Iodide to ensure purity and structural integrity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between L-methionine methylsulfonium chloride and potassium iodide under anhydrous conditions. Purification is achieved via recrystallization in ethanol/water mixtures. Structural characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen/carbon environments (e.g., δ~3.2 ppm for methyl groups adjacent to sulfonium).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for biological studies) using reverse-phase C18 columns with UV detection at 220 nm.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M]+ at m/z 294 for C₆H₁₄INO₂S).
Experimental details must include solvent ratios, reaction times, and instrument calibration parameters to ensure reproducibility .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and what validation parameters are critical?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high specificity for detecting the compound in plasma/tissue homogenates. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Validation Parameters :
- Linearity (R² > 0.99 across 1–100 µM range),
- Limit of Detection (LOD) (<0.1 µM),
- Recovery Efficiency (>85% via spiked samples),
- Inter-day Precision (<15% RSD).
Document methodology in supplemental materials with raw calibration data .
Advanced Research Questions
Q. How can researchers design experiments to investigate the redox behavior of this compound under physiological conditions while controlling for confounding variables?
- Methodological Answer :
- Experimental Design :
- Use anaerobic chambers to replicate hypoxic cellular environments.
- Monitor redox potential via cyclic voltammetry (scan rate: 50 mV/s, Ag/AgCl reference electrode).
- Control variables: pH (7.4 ± 0.1), temperature (37°C), and competing thiols (e.g., glutathione at 5 mM).
- Data Interpretation : Compare reduction peaks (-0.5 V to -0.8 V vs. SHE) across conditions. Address inconsistencies by repeating experiments with triplicate samples and reporting confidence intervals .
Q. What strategies are recommended for resolving contradictory findings regarding the cellular uptake mechanisms of this compound across different in vitro models?
- Methodological Answer :
- Comparative Analysis :
| Model System | Uptake Mechanism | Key Confounders |
|---|---|---|
| Caco-2 cells | Passive diffusion | Tight junction variability |
| HEK293 cells | Active transport | Overexpression of SLC transporters |
- Methodological Adjustments :
- Use siRNA knockdown to isolate transporter involvement (e.g., SLC7A5).
- Apply competitive inhibitors (e.g., BCH for LAT1 transporters) to validate specificity.
- Report cell passage numbers and culture media composition to ensure reproducibility .
Q. How should researchers address discrepancies in reported antioxidant activity of this compound when using different assay systems (e.g., DPPH vs. FRAP)?
- Methodological Answer :
- Assay-Specific Limitations :
- DPPH : Susceptible to interference from iodide ions; validate with blank controls.
- FRAP : Temperature-sensitive; standardize incubation at 37°C.
- Unified Protocol :
- Pre-treat samples with ion-exchange resins to remove free iodide.
- Normalize activity to Trolox equivalents and report molar extinction coefficients.
- Perform meta-analysis of raw data from prior studies to identify methodological outliers .
Data Presentation and Reproducibility
Q. What are the best practices for presenting large datasets on this compound’s pharmacokinetics while maintaining clarity?
- Methodological Answer :
- Primary Data : Include time-concentration curves (mean ± SEM) in the main text.
- Raw Data : Deposit in appendices or repositories (e.g., Zenodo) with accession codes.
- Statistical Models : Use nonlinear regression (e.g., two-compartment model) and report Akaike Information Criterion (AIC) values for model selection .
Q. How can researchers enhance methodological transparency when studying synergistic effects between this compound and other antioxidants?
- Methodological Answer :
- Experimental Rigor :
- Apply isobolographic analysis to quantify synergy (Combination Index < 1).
- Disclose raw interaction data (e.g., dose-response matrices) in supplemental files.
- Use factorial ANOVA to partition variance between individual and combined effects.
- Ethical Reporting : Address negative results and publish full protocols on platforms like Protocols.io .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
